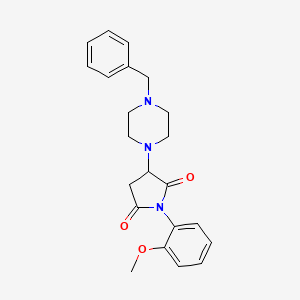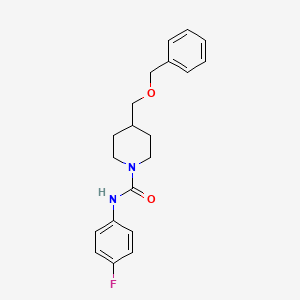
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as BFP, is a novel compound that has been synthesized for scientific research purposes. BFP is a piperidine derivative that has shown potential in various research fields, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide acts as a selective dopamine D3 receptor antagonist, which means it can block the binding of dopamine to these receptors. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes, including movement, motivation, and reward. By blocking dopamine D3 receptors, 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can modulate the activity of dopamine in the brain and affect these processes.
Biochemical and Physiological Effects:
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has shown various biochemical and physiological effects in animal models and cell cultures. 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can reduce the locomotor activity of animals and induce catalepsy, which is a state of reduced responsiveness to external stimuli. 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can also affect the release of dopamine and other neurotransmitters in the brain, leading to changes in behavior and cognition.
实验室实验的优点和局限性
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has several advantages for lab experiments, including its high selectivity and potency for dopamine D3 receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide also has some limitations, including its limited solubility in water and some organic solvents, its susceptibility to degradation under certain conditions, and its high cost.
未来方向
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has shown promising results in various scientific research fields, and there are several future directions for its development and application. One possible direction is to use 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide as a tool to study the role of dopamine D3 receptors in different neurological disorders, including addiction and schizophrenia. Another direction is to develop new derivatives of 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide with improved pharmacological properties, such as higher selectivity and lower toxicity. Finally, 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can also be used as a starting point for the development of new drugs for the treatment of various disorders that involve dopamine D3 receptors.
合成方法
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can be synthesized using a multistep synthetic route starting with commercially available 4-fluoroaniline. The synthesis involves several chemical reactions, including N-alkylation, O-benzylation, and piperidine ring closure. The final product is obtained as a white solid with high purity and yield.
科学研究应用
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been extensively studied for its potential in various scientific research fields. In neuroscience, 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been used as a tool to study the role of dopamine receptors in the brain. 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can selectively bind to dopamine D3 receptors, which are implicated in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has also been used in pharmacology to study the effects of dopamine agonists and antagonists on different physiological processes.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-(phenylmethoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-6-8-19(9-7-18)22-20(24)23-12-10-17(11-13-23)15-25-14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECXTYZHYYZXBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

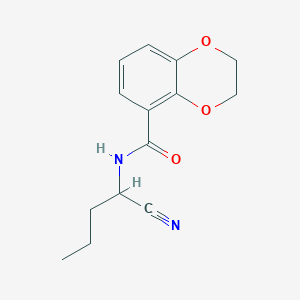
![8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388090.png)

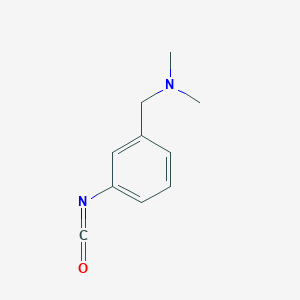
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388094.png)
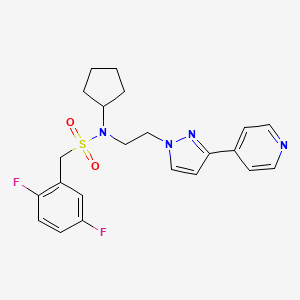
![6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2388100.png)

![ethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2388103.png)
![(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide](/img/structure/B2388104.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2388105.png)
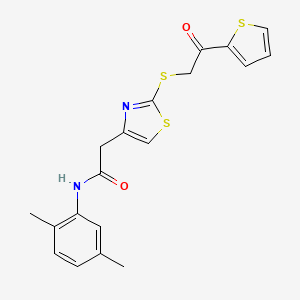
![6-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2388107.png)
